molecular formula C8H10O3 B15208512 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone CAS No. 70107-20-9

1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone

Cat. No.: B15208512
CAS No.: 70107-20-9
M. Wt: 154.16 g/mol
InChI Key: LIUSXVKTGXBZCI-UHFFFAOYSA-N
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Description

1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone is an organic compound featuring a furan ring substituted with a hydroxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(5-(Carboxymethyl)-2-methylfuran-3-yl)ethanone.

    Reduction: Formation of 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanol.

    Substitution: Formation of halogenated derivatives of the furan ring.

Scientific Research Applications

1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and other cellular processes.

Comparison with Similar Compounds

    5-Hydroxymethylfurfural: A precursor in the synthesis of 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone.

    Furfural: Another furan derivative with similar reactivity but different functional groups.

    2-Acetylfuran: A compound with a similar structure but lacking the hydroxymethyl group.

Uniqueness: this compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other furan derivatives .

Properties

CAS No.

70107-20-9

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

1-[5-(hydroxymethyl)-2-methylfuran-3-yl]ethanone

InChI

InChI=1S/C8H10O3/c1-5(10)8-3-7(4-9)11-6(8)2/h3,9H,4H2,1-2H3

InChI Key

LIUSXVKTGXBZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)CO)C(=O)C

Origin of Product

United States

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